molecular formula C23H19ClFNO2 B3008947 5-((2-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-91-1

5-((2-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B3008947
CAS No.: 850906-91-1
M. Wt: 395.86
InChI Key: SVCDNJVAPQWGDC-UHFFFAOYSA-N
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Description

5-((2-Chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic dihydroisoquinolinone derivative characterized by a bicyclic core structure substituted with halogenated benzyl groups. The compound features a 2-chlorobenzyloxy moiety at position 5 and a 2-fluorobenzyl group at position 2 of the isoquinolinone scaffold.

Properties

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO2/c24-20-9-3-1-7-17(20)15-28-22-11-5-8-19-18(22)12-13-26(23(19)27)14-16-6-2-4-10-21(16)25/h1-11H,12-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCDNJVAPQWGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3Cl)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C19H18ClFNO2
  • Molecular Weight : 353.81 g/mol

The presence of the chlorobenzyl and fluorobenzyl substituents suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : The compound has shown promising activity as an inhibitor of various enzymes, including tyrosinase, which is crucial in melanin biosynthesis. Inhibitors of tyrosinase are sought after for their potential in treating hyperpigmentation disorders.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial activity, making it a candidate for further investigation in infectious disease contexts.
  • Anticancer Potential : Some derivatives of isoquinoline compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.

Case Studies and Research Findings

  • Tyrosinase Inhibition : In a study assessing various compounds for their inhibitory effects on tyrosinase, derivatives similar to our compound exhibited IC50 values ranging from 0.19 to 1.72 μM, indicating significant potency against this enzyme .
    CompoundIC50 (μM)Reference
    1d0.19
    2c1.73
    Kojic Acid (KA)17.76
  • Antimicrobial Activity : A study involving various isoquinoline derivatives showed that compounds with similar structures to our target demonstrated notable antimicrobial effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Against Cancer Cell Lines : Research has indicated that certain isoquinoline derivatives can induce apoptosis in cancer cells. For instance, compounds related to our target have been shown to decrease cell viability in human breast cancer cell lines by over 50% at concentrations below 10 μM .

Comparative Analysis with Similar Compounds

To better understand the biological profile of This compound , it is useful to compare it with other related compounds:

Compound NameBiological ActivityReference
5-Chloro-4-((1-(5-chloropyrimidin-2...GPR119 agonist
3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)...Anticancer and anti-inflammatory

Scientific Research Applications

Research indicates that compounds similar to 5-((2-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one exhibit a range of biological activities:

  • Anticancer Properties : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For example, compounds that modulate NF-kB signaling have been linked to reduced tumor growth in breast cancer models .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
  • Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the applications of this compound:

  • Cancer Therapy : A study involving a series of isoquinoline derivatives showed that modifications at the benzyl position significantly enhanced their anticancer activity against breast cancer cell lines. The presence of halogen substituents was found to increase potency through improved binding affinity to target proteins involved in cell growth regulation .
  • Antimicrobial Research : In a comparative study of various isoquinoline compounds, this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Neuroprotection : Research on neuroprotective agents identified this compound as a candidate for further investigation due to its ability to reduce reactive oxygen species (ROS) levels in neuronal cells, indicating its potential role in preventing neurodegeneration .

Comparative Data Table

CompoundActivity TypeTarget/MechanismReference
This compoundAnticancerNF-kB modulation
This compoundAntimicrobialCell membrane disruption
This compoundNeuroprotectiveROS reduction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on substituent variations, molecular properties, and inferred biological implications.

Positional Isomerism: 2-Fluorobenzyl vs. 4-Fluorobenzyl

  • Compound: 5-((2-Chlorobenzyl)oxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one ()
  • Key Difference : Fluorine substitution at the para position (4-fluorobenzyl) instead of ortho (2-fluorobenzyl).
  • Steric Hindrance: The ortho-fluorine in the target compound may introduce steric bulk near the bicyclic core, affecting binding pocket interactions .

Substitution with Methyl and Chlorobenzyl Groups

  • Compound: 2-(4-Chlorobenzyl)-5-[(4-methylbenzyl)oxy]-3,4-dihydroisoquinolin-1(2H)-one ()
  • Molecular Formula: C₂₄H₂₂ClNO₂
  • Key Differences :
    • A 4-methylbenzyloxy group replaces the 2-chlorobenzyloxy.
    • The 4-chlorobenzyl group at position 2 differs from the 2-fluorobenzyl in the target compound.
  • Electronic Profile: Chlorine at para (vs. ortho fluorine) provides a weaker electron-withdrawing effect, possibly modulating receptor affinity .

Methyl Substitution at Position 3 of the Benzyl Group

  • Compound: 5-[(2-Chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one ()
  • Key Difference : A 3-methylbenzyl group replaces the 2-fluorobenzyl.
  • Impact :
    • Steric Effects : The 3-methyl group creates less steric hindrance than ortho-substituted halogens, possibly improving binding to flat hydrophobic regions.
    • Electron Donation : The methyl group’s electron-donating nature may counteract the electron-withdrawing effects of chlorine .

Bromine and Pyrrolidinylethoxy Substitutions

  • Compound: 2-[(4-Bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one ()
  • Key Differences :
    • A 4-bromobenzyl group replaces the 2-fluorobenzyl.
    • A pyrrolidinylethoxy group substitutes the 2-chlorobenzyloxy.
  • Hydrogen Bonding: The pyrrolidinylethoxy group introduces hydrogen-bonding capability, absent in the target compound’s chlorobenzyloxy group .

Structural and Property Comparison Table

Compound (Substituents) Position 2 Group Position 5 Group Molecular Formula Molecular Weight Key Properties/Inferences
Target Compound 2-Fluorobenzyl 2-Chlorobenzyloxy C₂₃H₁₈ClFNO₂ 398.85 (est.) High halogen density; steric bulk at ortho positions
Compound 4-Fluorobenzyl 2-Chlorobenzyloxy C₂₃H₁₈ClFNO₂ 398.85 Enhanced electron withdrawal from para-F
Compound 4-Chlorobenzyl 4-Methylbenzyloxy C₂₄H₂₂ClNO₂ 391.90 Increased lipophilicity; weaker electron withdrawal
Compound 3-Methylbenzyl 2-Chlorobenzyloxy C₂₄H₂₁ClNO₂ 390.88 Reduced steric hindrance; electron donation from methyl
Compound 4-Bromobenzyl Pyrrolidinylethoxy C₂₅H₂₄BrN₂O₃ 505.38 Enhanced polarizability; H-bond donor capability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((2-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, and how can yield optimization be achieved?

  • Methodology : Start with a dihydroisoquinolinone core (e.g., 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one) and perform sequential alkylation using 2-chlorobenzyl bromide and 2-fluorobenzyl chloride. Use a base like K₂CO₃ in DMF under nitrogen to minimize side reactions. Monitor reaction progress via TLC or HPLC. For yield optimization, vary stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) and temperature (60–80°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can structural confirmation of the compound be performed, and what analytical techniques are most reliable?

  • Methodology : Combine X-ray crystallography (for absolute configuration) with NMR (¹H/¹³C, DEPT) and HRMS . For X-ray studies, grow single crystals in a solvent system like DCM/hexane. Key NMR signals include aromatic protons (δ 6.8–7.5 ppm) and dihydroisoquinolinone carbonyl (C=O, ~165 ppm in ¹³C NMR). Cross-validate with IR spectroscopy (C=O stretch ~1680 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology : Test solubility in polar (DMSO, methanol) and non-polar solvents (DCM, toluene) using UV-Vis spectroscopy. For stability, conduct accelerated degradation studies: expose the compound to heat (40–60°C), light (UV irradiation), and varying pH (1–13) over 72 hours. Monitor via HPLC for decomposition products. Store at –20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the compound’s pharmacological activity while minimizing bias?

  • Methodology : Use randomized block designs with dose-response studies (e.g., 0.1–100 µM) in cellular assays. Include positive/negative controls (e.g., known kinase inhibitors). For in vivo studies, employ split-plot designs to account for variables like administration route and time. Validate results with orthogonal assays (e.g., Western blotting alongside enzymatic activity assays) .

Q. How can researchers resolve contradictions in data between computational predictions and experimental results for this compound’s binding affinity?

  • Methodology : Reconcile discrepancies by (1) verifying force field parameters in docking simulations (e.g., AMBER vs. CHARMM), (2) testing alternative binding conformations via molecular dynamics, and (3) validating with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Consider solvent effects (e.g., DMSO vs. aqueous buffer) in experimental setups .

Q. What strategies are effective for assessing the compound’s environmental impact, including bioaccumulation and toxicity?

  • Methodology : Follow the INCHEMBIOL framework :

  • Fate analysis : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7.4, 25°C).
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil).
  • Biotic transformation : Incubate with liver microsomes or soil microbiota; identify metabolites via LC-HRMS .

Q. How can researchers address discrepancies in crystallographic data, such as unexpected hydrogen bonding or dihedral angles?

  • Methodology : Re-refine X-ray data using alternative software (e.g., SHELX vs. OLEX2). Check for disorder in the crystal lattice and apply restraints/constraints during refinement. Compare with DFT-optimized geometries (B3LYP/6-31G* level) to validate torsional angles. For hydrogen bonds, analyze electron density maps (e.g., Hirshfeld surfaces) .

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